molecular formula C12H7Cl2N3O B2804347 2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 339028-17-0

2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

Cat. No. B2804347
CAS RN: 339028-17-0
M. Wt: 280.11
InChI Key: STFIHXNALHEXSO-UHFFFAOYSA-N
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Description

“2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .

Scientific Research Applications

Antimicrobial Activity

2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine derivatives have shown promising results in antimicrobial evaluations, particularly for their antibacterial and antifungal activities. This indicates their potential as effective agents in combating various microbial infections (Ladani et al., 2009).

Corrosion Inhibition

Imidazo[4,5-b]pyridine derivatives, such as those studied in the context of mild steel corrosion inhibition, have demonstrated high inhibition performance. Their application in protecting metals from corrosion, particularly in acidic environments, is a significant area of research, combining chemical and electrochemical methodologies (Saady et al., 2021).

Anti-HIV Activity

The synthesis and study of various imidazo[4,5-b]pyridine derivatives have revealed their potential in anti-HIV activities. Specific compounds within this class have shown reproducible in vitro anti-HIV activity, suggesting their potential use in the treatment or management of HIV (Chimirri et al., 1994).

Anticholinesterase Potential

Certain imidazo[1,2-a]pyridine-based derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurological conditions such as Alzheimer's disease. This suggests their potential application in treating or managing neurodegenerative diseases (Kwong et al., 2019).

Synthesis and Characterization

The synthesis of various imidazo[4,5-b]pyridine derivatives and their characterization through methods like IR, NMR, and mass spectrometry has been a key area of research. This fundamental research lays the groundwork for understanding the properties and potential applications of these compounds (Bhuva et al., 2015).

Eco-friendly Synthesis Methods

Research has also focused on developing eco-friendly and facile methodologies for synthesizing imidazo[4,5-b]pyridine derivatives. These methods emphasize the use of aqueous mediums and air oxidation, contributing to more environmentally sustainable chemical synthesis (Kale et al., 2009).

Anticancer Potential

Imidazo[4,5-b]pyridines have been explored as potential anticancer agents. Some compounds in this category have demonstrated the ability to inhibit mitosis, suggesting their potential use in cancer therapy (Temple et al., 1987).

Antituberculotic Activity

Some derivatives of imidazo[4,5-b]pyridine have been tested for their antituberculotic activity. The exploration of these compounds in the treatment of tuberculosis highlights the diverse pharmaceutical potential of this chemical class (Bukowski & Janowiec, 1996).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-1-hydroxyimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O/c13-7-3-4-8(9(14)6-7)12-16-11-10(17(12)18)2-1-5-15-11/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFIHXNALHEXSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666605
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridin-1-ol

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